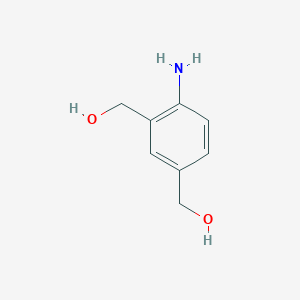

(4-Amino-1,3-phenylene)dimethanol

Description

Significance of Phenylene Dimethanol Architectures in Chemical Synthesis

Phenylene dimethanol architectures are foundational structures in the design of various functional materials. The presence of two methanol (B129727) groups on a benzene (B151609) ring provides sites for esterification, etherification, and other condensation reactions, enabling the formation of polyesters, polyethers, and other polymers. These structures can impart thermal stability and rigidity to the resulting polymers. The spatial arrangement of the methanol groups (ortho, meta, or para) on the phenylene ring plays a crucial role in determining the three-dimensional structure and properties of the resulting materials.

Contextualizing Amino-Substituted Benzyl (B1604629) Alcohols in Advanced Organic Chemistry

Amino-substituted benzyl alcohols are a class of compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. ontosight.ai The amino group can act as a nucleophile or be transformed into other functional groups, while the benzyl alcohol moiety can participate in various coupling reactions. These compounds are particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. The combination of amino and alcohol functionalities allows for the construction of complex molecular architectures with specific biological targets.

Scope and Research Trajectories Pertaining to (4-Amino-1,3-phenylene)dimethanol

Current research interest in this compound is primarily focused on its application as a monomer in polymer synthesis and as a linker or spacer molecule in the development of drug-delivery systems. Its trifunctional nature (one amino group and two hydroxyl groups) allows for the creation of branched or cross-linked polymers with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

[4-amino-3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKONDZYOWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009314-88-8 | |

| Record name | [4-amino-3-(hydroxymethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 1,3 Phenylene Dimethanol

Strategies for Carbon-Nitrogen Bond Formation and Aromatic Functionalization

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of aromatic amines like (4-Amino-1,3-phenylene)dimethanol. Modern organic synthesis has seen a shift towards catalytic methods that offer greater efficiency and substrate scope compared to classical approaches.

Two of the most prominent methods for the formation of aryl amines are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. rsc.org This method is known for its wide functional group tolerance and relatively mild reaction conditions. rsc.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. rsc.org

The Ullmann condensation, a more traditional method, utilizes a copper catalyst to promote the reaction between an aryl halide and an amine. benthamscience.com While historically requiring harsh conditions such as high temperatures, modern variations of the Ullmann reaction employ ligands and more soluble copper sources to facilitate the transformation under milder conditions. benthamscience.com

For the synthesis of this compound, a hypothetical retrosynthetic analysis would suggest that a dihalogenated precursor, such as 1,3-bis(hydroxymethyl)-4-halobenzene, could be coupled with an ammonia (B1221849) equivalent using either the Buchwald-Hartwig or Ullmann methodologies. The choice of catalyst, ligand, base, and solvent would be crucial to ensure the chemoselective amination without affecting the hydroxymethyl groups.

Selective Reduction Pathways for Nitro Precursors to Amino Derivatives

A common and often more practical approach to the synthesis of this compound involves the reduction of its corresponding nitro precursor, (4-Nitro-1,3-phenylene)dimethanol. The selective reduction of the nitro group in the presence of other sensitive functional groups, such as the benzylic alcohols in this case, is a key challenge that requires careful selection of the reducing agent and reaction conditions.

Catalytic Transfer Hydrogenation Approaches

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and often safer alternative to traditional catalytic hydrogenation using hydrogen gas. In CTH, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or an alcohol, transfers hydrogen to the substrate in the presence of a metal catalyst. rsc.org This method often exhibits high chemoselectivity, making it suitable for the reduction of nitro groups in polyfunctional molecules.

For the reduction of (4-Nitro-1,3-phenylene)dimethanol, a variety of catalyst and hydrogen donor systems could be employed. Common catalysts for nitro group reduction include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. rsc.org The choice of hydrogen donor can influence the reaction rate and selectivity. For instance, ammonium formate is a widely used and inexpensive hydrogen donor that has been shown to be effective in the reduction of aromatic nitro compounds. acs.org

The general reaction for the catalytic transfer hydrogenation of a nitroaromatic to an aniline (B41778) is depicted below:

Where Ar-NO₂ is the aromatic nitro compound, DH₂ is the hydrogen donor, and D is the oxidized donor.

A key advantage of CTH is its ability to tolerate various functional groups. For instance, studies on the reduction of other functionalized nitroarenes have shown that groups like esters, amides, and even some halides can remain intact during the reduction of the nitro group. nih.govnih.gov This selectivity is crucial for the successful synthesis of this compound, as the benzylic alcohol moieties must be preserved.

Application of Metal Hydride Reducing Agents

Metal hydrides are another important class of reagents for the reduction of nitro groups. Their reactivity can be tuned by the choice of metal and the substituents on the hydride complex.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including nitro compounds to amines. bohrium.com However, its high reactivity can sometimes lead to a lack of selectivity, reducing other functional groups present in the molecule. In the case of (4-Nitro-1,3-phenylene)dimethanol, the benzylic alcohol groups are already in a reduced state and would not be further reduced by LAH.

The reduction of aromatic nitro compounds with LAH typically proceeds to the corresponding amine. bohrium.com However, in some cases, side products such as azo compounds can be formed. cymitquimica.com The reaction is usually carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

A simple representation of the LAH reduction of a nitro group is:

Green Chemistry Principles in the Synthesis of this compound and Related Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and other aromatic amines can benefit significantly from the application of these principles. rsc.orgbenthamdirect.com

Solvent-Free Reaction Systems

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction systems, also known as neat reactions, offer a compelling alternative. nih.gov

In the context of amine synthesis, solvent-free conditions have been successfully applied to various reactions. For example, the Ullmann condensation for the synthesis of aromatic amines has been carried out in a solvent-free system using a copper powder catalyst. researchgate.net This approach not only eliminates the need for high-boiling polar solvents but can also lead to simpler work-up procedures and higher product yields. researchgate.net

Mechanochemical methods, such as ball milling, are another promising solvent-free technique. These methods use mechanical energy to initiate and sustain chemical reactions. Catalytic transfer hydrogenation of aromatic nitro compounds has been successfully performed using mechanochemical ball milling with ammonium formate as the hydrogen source, demonstrating a clean and efficient route to anilines. acs.org

Below is an interactive table summarizing the green aspects of different synthetic approaches for aromatic amines.

| Synthetic Method | Green Chemistry Principle(s) Addressed | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Safer Chemistry (avoids H₂ gas), Atom Economy | High chemoselectivity, mild conditions | Catalyst recovery and reuse, hydrogen donor waste |

| Solvent-Free Ullmann Condensation | Pollution Prevention (eliminates solvent) | Reduced waste, simpler work-up | Potentially high temperatures, catalyst separation |

| Mechanochemical Synthesis | Pollution Prevention, Energy Efficiency | Reduced or no solvent, faster reaction times | Scalability, specialized equipment |

| Buchwald-Hartwig Amination in Water | Safer Solvents | Use of a benign solvent, high functional group tolerance | Catalyst and ligand cost, product isolation |

Biocatalytic and Enzymatic Approaches for Chiral Amine Synthesis

The synthesis of chiral amines, which are crucial components in many pharmaceuticals and fine chemicals, has increasingly moved towards biocatalytic methods to overcome the limitations of traditional chemistry, such as low stereoselectivity and harsh reaction conditions. nih.govnih.gov While this compound itself is not a chiral molecule, the enzymatic strategies developed for chiral amine synthesis are at the forefront of advanced synthetic methodology and are relevant for creating structurally similar and more complex amine-containing compounds. These biocatalytic approaches offer high efficiency and selectivity under sustainable conditions. nih.govnih.gov

Enzymes like transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs) are pivotal in the enzymatic synthesis of chiral amines. acs.org

Transaminases (TAs): Amine transaminases are a significant class of enzymes for producing chiral amines. acs.org They function by transferring an amino group from a donor molecule to a ketone, creating a chiral amine with high stereoselectivity. nih.gov The use of ω-transaminases (ω-TAs), which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, has been refined through protein engineering to broaden their substrate scope beyond small aliphatic amines to include bulkier aromatic substrates. nih.govscispace.com This makes them highly versatile for creating complex pharmaceutical intermediates. nih.gov

Amine Dehydrogenases (AmDHs): This class of enzymes catalyzes the reductive amination of ketones to synthesize chiral amines, using ammonia as the amino donor and requiring a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov Significant progress has been made by engineering enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase to accept ketones instead of their native α-keto acid substrates, achieving excellent stereoselectivity. nih.gov

Enzymatic Cascades: A key advancement is the use of enzymatic cascades, which combine multiple enzymatic reactions in a single pot. acs.org This approach can reduce the number of steps required in a synthesis, starting from inexpensive materials to generate complex chiral products. acs.org For instance, a one-pot, two-step deracemization strategy has been developed using an amine transaminase and an amine dehydrogenase to produce a range of (R)- and (S)-amines from a racemic mixture. acs.org

Process and Enzyme Optimization: The industrial viability of these biocatalytic methods is enhanced through various optimization strategies. Directed evolution and computational redesign have been employed to improve enzyme stability and expand their range of suitable substrates. nih.gov Another critical challenge is the recovery and reuse of enzymes from the reaction mixture. Immobilization of enzymes on solid supports is a common strategy to address this, improving long-term operational stability and facilitating easier separation from the product. nih.gov

The table below summarizes key enzyme classes used in the biocatalytic synthesis of chiral amines and their primary functions.

| Enzyme Class | Abbreviation | Function & Key Features | Cofactor |

| Amine Transaminase | TA / ω-TA | Catalyzes the transfer of an amine group from a donor to a prochiral ketone. High stereoselectivity. | Pyridoxal 5'-phosphate (PLP) |

| Amine Dehydrogenase | AmDH | Catalyzes the synthesis of chiral amines from a ketone via reductive amination using ammonia. | NAD(P)H |

| Imine Reductase | IRED | Catalyzes the reduction of pre-formed imines or reductive amination of carbonyls with various amines. | NAD(P)H |

| Monoamine Oxidase | MAO | Primarily used for the deracemization of racemic amines through selective oxidation of one enantiomer. | FAD/FMN |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov The goal is to maximize the integration of starting materials, thereby minimizing waste. nih.gov This concept is a critical consideration in developing modern, sustainable synthetic routes for compounds like this compound.

The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Different reaction types have inherently different atom economies. rsc.org

Addition and Rearrangement Reactions: These are the most efficient types of reactions, often achieving 100% atom economy as all reactant atoms are incorporated into the final product. nih.govrsc.org

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts that are not part of the desired molecule. nih.gov

Traditional methods for synthesizing amines and amides often suffer from poor atom economy. acs.org For example, the Bechamp reduction of nitroarenes to anilines using iron in acidic media has a very low atom economy of around 35% due to the formation of large quantities of iron oxide sludge. rsc.org In contrast, the catalytic hydrogenation of nitrobenzene (B124822) to produce aniline is a much greener alternative with a 72% atom economy, where water is the only byproduct. rsc.org

The following table provides a comparison of atom economy for different reaction types.

| Reaction Type | General Atom Economy | Example |

| Addition | Inherently High (often 100%) | Bromination of an alkene |

| Rearrangement | Inherently High (100%) | Diels-Alder Reaction |

| Substitution | Inherently Lower | Acyl substitution to form an amide |

| Elimination | Inherently Low | Dehydrohalogenation of an alkyl halide |

Improving reaction efficiency involves not only maximizing atom economy but also considering factors like the E-factor (environmental factor), which quantifies the amount of waste generated per kilogram of product. nih.gov The pharmaceutical and fine chemical industries traditionally have very high E-factors, often generating 5 to over 100 kilograms of waste for every kilogram of product. nih.gov

Strategies to improve reaction efficiency in amine synthesis include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents reduces waste significantly. acs.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure eliminates the need for intermediate workup and purification steps, saving solvents and reducing waste. acs.org A novel one-pot, metal-free method for synthesizing diarylamines from aromatic aldehydes and anilines demonstrates high atom economy under mild conditions. acs.org

Use of Greener Solvents: Selecting environmentally benign solvents or minimizing solvent use contributes to a more efficient and sustainable process. nih.gov

By focusing on catalytic routes, one-pot strategies, and maximizing the incorporation of starting materials, the synthesis of this compound and its derivatives can be designed to be more environmentally friendly and economically viable.

Chemical Reactivity and Derivatization Pathways of 4 Amino 1,3 Phenylene Dimethanol

Reactivity of the Primary Amine Functionality

The primary amino group attached to the aromatic ring is a key site for a variety of chemical reactions, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.

Nucleophilic Substitution Reactions of the Amino Group

The amino group of (4-Amino-1,3-phenylene)dimethanol can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides in N-alkylation reactions. However, due to the decreased nucleophilicity of the aniline-type amino group compared to aliphatic amines (as the lone pair is delocalized into the aromatic ring), these reactions may require specific catalysts or conditions to proceed efficiently. nih.gov The reaction with benzylic bromides, for example, can lead to the formation of secondary or tertiary amines. One-pot procedures combining nucleophilic substitution with subsequent reactions, such as click chemistry, have been developed for similar aniline (B41778) derivatives.

The reactivity of the amino group is also influenced by the reaction conditions, such as pH. In acidic media, the amino group is protonated to form an anilinium ion, which deactivates it towards electrophilic attack. renyi.hu This property can be exploited to selectively carry out reactions on the hydroxymethyl groups.

Formation of Amides, Urethanes, and Carbamates

The primary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form stable amide bonds. This is a fundamental transformation used to introduce a variety of functional groups onto the aromatic ring.

Similarly, the amino group reacts with isocyanates or chloroformates to yield ureas and carbamates, respectively. The formation of a p-aminobenzyloxycarbonyl (PABC) linker, a type of carbamate (B1207046), is a well-established strategy in the design of self-eliminating systems. renyi.hu For example, reaction with 4-nitrophenyl chloroformate can be used to introduce a carbamate linkage. renyi.hu The synthesis of poly(amide urethane)s often involves the reaction of an amino group with a carbonate to form a urethane (B1682113) linkage. rsc.orglibretexts.org

Table 1: Examples of Amide, Urethane, and Carbamate Formation Reactions

| Reactant | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-COCl + H₂N-Ar-(CH₂OH)₂ → R-CONH-Ar-(CH₂OH)₂ + HCl |

| Isocyanate (R-NCO) | Urea | R-NCO + H₂N-Ar-(CH₂OH)₂ → R-NHCONH-Ar-(CH₂OH)₂ |

| Chloroformate (R-OCOCl) | Carbamate | R-OCOCl + H₂N-Ar-(CH₂OH)₂ → R-OCONH-Ar-(CH₂OH)₂ + HCl |

Ar represents the 1,3-phenylene core of the molecule.

Condensation Reactions Leading to Schiff Bases and Imine Derivatives

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. renyi.hugoogle.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process. Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines. A wide variety of aromatic aldehydes can be condensed with aniline derivatives to produce these compounds. renyi.hu

Transformations of the Hydroxymethyl Groups

The two primary hydroxymethyl groups are also reactive sites that can undergo a range of transformations, including oxidation, esterification, and etherification.

Controlled Oxidation to Aldehyde and Carboxylic Acid Derivatives

The benzylic alcohol groups can be selectively oxidized to the corresponding aldehydes or further to carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. Mild oxidizing agents are required to stop the reaction at the aldehyde stage. Reagents like manganese dioxide (MnO₂) are known for the selective oxidation of benzylic alcohols. nih.gov Other methods, such as using catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like manganese(III) acetate, have been shown to be effective for the chemoselective oxidation of benzylic alcohols. nih.gov The presence of the electron-donating amino group can influence the reactivity of the benzylic positions. Stronger oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate under acidic conditions, would likely lead to the formation of the dicarboxylic acid. vedantu.com

Table 2: Examples of Oxidizing Agents for Hydroxymethyl Group Transformation

| Oxidizing Agent | Product |

| Manganese Dioxide (MnO₂) | Aldehyde |

| DDQ (catalytic) / Mn(OAc)₃ | Aldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Potassium Dichromate (K₂Cr₂O₇) / H⁺ | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxymethyl groups can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base can also yield the corresponding diester.

Etherification of the hydroxymethyl groups can be achieved through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the reaction with alcohols under acidic conditions. For protection purposes, the hydroxyl groups can be converted to silyl (B83357) ethers, for instance by reacting with tert-butyldimethylsilyl chloride (TBSCl). renyi.hu A monoprotected derivative of this compound has been synthesized using this strategy. renyi.hu

Polymerization Reactions Initiated through Hydroxyl Groups

The two primary hydroxyl groups of this compound serve as key functional handles for polymerization reactions, particularly through step-growth polycondensation. In these reactions, the diol monomer reacts with a suitable comonomer to form a growing polymer chain. The presence of the amino group adds another layer of complexity and potential for functionality, which can be either protected or left to participate in subsequent reactions.

Polyesterification:

This compound can undergo polyesterification with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides or diesters. The reaction, typically carried out at elevated temperatures and under vacuum to remove the condensation byproduct (e.g., water or methanol), leads to the formation of aromatic polyesters. The general scheme for this reaction involves the repeated formation of ester linkages between the hydroxyl groups of the aminodiol and the carboxyl groups of the diacid.

While specific literature on the synthesis of polyesters directly from this compound is not abundant, the principles of polyester (B1180765) chemistry suggest its utility in creating polyesters with pendant amino groups. These amino groups can enhance properties such as solubility, adhesion, and provide sites for further functionalization or cross-linking. The choice of the diacid comonomer would significantly influence the final properties of the polyester, such as its rigidity, thermal stability, and crystallinity. For instance, using a rigid aromatic diacid like terephthalic acid would likely result in a more rigid polymer compared to using a flexible aliphatic diacid like adipic acid.

Polyurethane Synthesis:

The reaction of this compound with diisocyanates is a pathway to synthesizing polyurethanes. In this polyaddition reaction, the hydroxyl groups of the aminodiol react with the isocyanate groups to form urethane linkages. This process is often catalyzed by organotin compounds or tertiary amines. The resulting polyurethanes would contain free amino groups along the polymer backbone, which could be exploited for various applications.

The general reaction for the formation of polyurethanes from this compound and a diisocyanate is depicted below. The properties of the resulting polyurethane would be dependent on the structure of the diisocyanate used. Aromatic diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI) would impart rigidity and thermal stability, while aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) would lead to more flexible and UV-stable polyurethanes.

| Polymer Type | Comonomer | Linkage Formed | Potential Polymer Properties |

| Polyester | Dicarboxylic Acid/Diacyl Chloride | Ester | Thermally stable, potentially enhanced adhesion due to pendant amino groups. |

| Polyurethane | Diisocyanate | Urethane | Can range from rigid to flexible depending on the diisocyanate, with sites for further modification. |

Applications of 4 Amino 1,3 Phenylene Dimethanol in Advanced Chemical Systems

Role as a Key Building Block in Complex Molecular Architectures

The bifunctional nature of (4-Amino-1,3-phenylene)dimethanol, possessing both a nucleophilic amino group and two hydroxyl moieties, allows for its incorporation into larger molecular frameworks through various chemical linkages. This has made it a compound of interest for chemists developing complex, high-order molecular structures.

This compound serves as a crucial spacer unit in the architecture of self-immolative dendritic and polymeric systems. In these applications, it is not typically used as a monomer to build the primary backbone of the macromolecule. Instead, it is integrated as a linker that connects a cleavable trigger moiety to multiple active molecules, such as drugs. This design allows for the construction of systems where the spacer can be linked to one or more drug units, often between one and four.

The core utility of this compound lies in its ability to facilitate a domino-like disassembly of the macromolecular structure upon a specific stimulus. This process is central to its function in self-immolative systems, which are designed to fragment and release their payload in a controlled manner. The spacer technique has been effectively used to develop these advanced dendritic and polymeric molecular systems that can disassemble upon a triggering event. amanote.com

The use of this compound as a direct precursor in the synthesis of heterocyclic ring systems is not extensively documented in publicly available scientific literature. While the molecule possesses reactive functional groups—an aromatic amine and two benzylic alcohols—that could theoretically participate in intramolecular or intermolecular cyclization reactions to form heterocycles, specific, established synthetic routes employing this compound for such purposes are not prominently reported. The synthesis of heterocyclic compounds typically involves well-established precursors and reaction pathways, and this compound does not appear to be a common starting material in this context.

Contributions to Controlled Release and Self-Immolative Spacer Systems

The most significant application of this compound is in the field of controlled release, particularly within self-immolative linkers for prodrugs and other advanced therapeutic systems. Its chemical behavior enables the precise release of active molecules in response to a specific biological or chemical trigger.

The function of this compound in self-immolative systems is predicated on the azaquinone-methide elimination reaction. This powerful and efficient chemical transformation is instrumental in the disassembly of spacer systems used in prodrugs. amanote.com The process is initiated when a trigger, often an enzyme, removes a protecting group from the amino moiety of the linker. This "unmasking" of the aniline (B41778) nitrogen initiates a cascade of electron movement.

The free amino group donates electron density into the aromatic ring, which in turn facilitates the elimination of the two hydroxymethyl groups (or moieties attached to them) at the ortho and para positions. This elimination results in the formation of a transient and reactive aza-quinone methide intermediate. nih.gov This intermediate subsequently hydrolyzes, leading to the complete fragmentation of the linker and the release of the attached cargo molecules. This mechanism ensures that the disassembly is rapid and irreversible once initiated.

The reliability of the azaquinone-methide elimination mechanism has enabled the design of sophisticated enzyme-triggered release platforms. In a typical design, the amino group of the this compound spacer is temporarily protected by a trigger group that is a substrate for a specific enzyme. For example, Penicillin-G-amidase (PGA) can be used as the enzymatic catalyst to cleave a specific trigger, initiating the self-immolation cascade. amanote.com

Another common strategy involves using a glycosidic bond as the cleavable moiety. beilstein-journals.org This bond can be designed to be selectively cleaved by an enzyme prevalent at a target site, such as a tumor. Once the enzyme cleaves the trigger, the self-immolative reaction sequence begins, leading to the release of the drug. beilstein-journals.org This approach allows for high spatial and temporal control over drug release, minimizing off-target effects.

The kinetics of the release process are critical to the efficacy of self-immolative systems. The rate-determining step is often the initial enzymatic cleavage of the trigger group, which can be described by classical enzyme kinetics models like the Michaelis-Menten equation. However, the kinetics of the subsequent elimination reaction are also important.

Studies comparing different elimination pathways from aminobenzyl alcohol derivatives under physiological conditions (pH 7.4) have provided insight into the disassembly rates. It has been observed that the 1,6-elimination (involving the para position) is slightly faster than the 1,4-elimination (involving the ortho position). amanote.com This difference in decomposition rates can be a factor in the design of linkers for specific release profiles.

Interactive Data Table: Comparison of Elimination Kinetics

| Elimination Pathway | Position Involved | Relative Rate | Time to Completion (approx.) |

| 1,6-Elimination | para | Faster | ~100 minutes |

| 1,4-Elimination | ortho | Slower | >100 minutes |

This data is based on studies of aminobenzyl alcohol systems under physiological conditions. amanote.com

Potential in Material Science for Functional Polymer and Oligomer Development

The unique structure of this compound, featuring both amino and dimethanol functional groups on a phenylene ring, presents intriguing possibilities for its use as a monomer or a building block in the synthesis of novel polymers with tailored properties. The aromatic core suggests inherent thermal stability, while the reactive functional groups offer versatile pathways for polymerization and modification.

Poly(phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent and conductive properties. The performance of these materials can be finely tuned by the introduction of various functional groups onto the polymer backbone.

The incorporation of an amino group, such as the one present in this compound, into the PPV structure is of particular interest. Research on other amino-substituted PPVs has shown that the presence of the amino group can lead to a bathochromic shift, which is a shift of the maximum absorption to a longer wavelength. This alteration of the electronic properties is a key factor in designing materials for specific optical and electronic applications. While direct studies involving this compound in PPV synthesis are not widely documented, the established effects of amino functionalization on PPV suggest a promising area for future research.

The dimethanol groups on the compound offer a potential route for creating processable precursor polymers. These precursors could then be converted into the final conjugated polymer through a thermal elimination step, a common strategy in the fabrication of high-quality PPV films.

Table 1: Potential Effects of this compound Incorporation into PPV

| Property | Potential Influence of this compound |

| Optical Properties | Alteration of absorption and emission spectra (e.g., bathochromic shift) |

| Electronic Properties | Modification of band gap and conductivity |

| Processing | Improved solubility and film-forming properties via precursor routes |

| Morphology | Potential for influencing polymer chain packing and solid-state order |

The development of novel organic materials for optoelectronic and semiconductor applications is a rapidly advancing field. The molecular structure of this compound makes it a candidate for the synthesis of materials with potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

The amino group can act as an electron-donating group, which can influence the charge transport characteristics of the resulting polymer. This is a crucial factor in the design of both the active layers and charge-transporting layers in organic electronic devices. Furthermore, the dimethanol groups could be utilized for cross-linking, leading to the formation of robust, insoluble networks that are desirable for device stability and performance.

Table 2: Potential Applications of Polymers Derived from this compound in Optoelectronics

| Application Area | Potential Role of the Derived Polymer | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, charge transport layer | Amino group can tune emission color and charge carrier mobility. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Electronic properties can be tailored to optimize light absorption and charge separation. |

| Organic Field-Effect Transistors (OFETs) | Semiconductor channel | The aromatic structure and potential for ordered packing could facilitate charge transport. |

Computational and Theoretical Investigations of 4 Amino 1,3 Phenylene Dimethanol

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For (4-Amino-1,3-phenylene)dimethanol, these methods can provide a detailed picture of its three-dimensional structure, electron distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular choice for its balance of accuracy and computational cost. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would begin with a geometry optimization to find the lowest energy conformation of the molecule. researchgate.netresearchgate.net

The optimization would likely reveal a planar or near-planar benzene (B151609) ring. The amino (-NH2) and dimethanol (-CH2OH) substituents would adopt positions that minimize steric hindrance. The calculated geometric parameters, such as bond lengths and angles, would be expected to be in close agreement with experimental data if it were available.

Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 | |

| C-C (methylene) | ~1.51 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| N-H | ~1.01 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methylene) | ~1.09 | |

| Bond Angle (°) | C-C-C (aromatic) | ~120 |

| C-C-N | ~120 | |

| C-C-CH2OH | ~120 | |

| H-N-H | ~107 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular and intermolecular bonding, and interactions among bonds in a molecule. researchgate.netresearching.cn For this compound, an NBO analysis would quantify the delocalization of electron density and the nature of the chemical bonds.

The analysis would likely show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atom attached to the amino group would likely exhibit a slight positive charge, while the carbons of the methanol (B129727) groups would also be electropositive. The hydrogen atoms of the amino and hydroxyl groups would be expected to have a notable positive charge, making them potential hydrogen bond donors.

Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom | Expected NPA Charge (e) |

|---|---|

| O | -0.7 to -0.8 |

| N | -0.8 to -0.9 |

| C (attached to N) | +0.2 to +0.3 |

| C (attached to CH2OH) | +0.1 to +0.2 |

| C (methylene) | -0.2 to -0.3 |

| H (of NH2) | +0.4 to +0.5 |

Molecular Orbital and Frontier Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich aromatic ring, reflecting its electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO | -5.0 to -6.0 |

| LUMO | -0.5 to -1.5 |

Spectroscopic Property Predictions and Correlations

Computational methods can also simulate various types of spectra, providing valuable information for the identification and characterization of a compound.

Simulated Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands. nih.gov The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amino group, the O-H stretching of the hydroxyl groups, C-H stretching from the aromatic ring and methylene (B1212753) groups, and C=C stretching of the aromatic ring. The Raman spectrum would complement the IR data, with strong bands anticipated for the symmetric vibrations of the benzene ring.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3500 - 3700 |

| N-H Symmetric Stretch | 3300 - 3400 |

| N-H Asymmetric Stretch | 3400 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-H Methylene Stretch | 2850 - 2950 |

| C=C Aromatic Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons, the hydroxyl protons, and the amino protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the weakly electron-withdrawing hydroxymethyl groups. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic CH | 6.5 - 7.5 |

| Methylene CH₂ | 4.5 - 5.0 | |

| Hydroxyl OH | 4.0 - 5.5 (variable) | |

| Amino NH₂ | 3.5 - 5.0 (variable) | |

| ¹³C | Aromatic C-N | 140 - 150 |

| Aromatic C-CH₂OH | 135 - 145 | |

| Aromatic CH | 110 - 130 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, chemists can gain a deeper understanding of the underlying mechanisms, which is crucial for optimizing reaction conditions and improving yields.

A key aspect of understanding a chemical reaction is the characterization of its transition states and the associated energy changes along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map out the potential energy surface (PES) of a reaction.

For a molecule like this compound, which possesses both amino and hydroxyl functional groups, a variety of reactions can be envisaged. For instance, the formation of this molecule could conceptually involve the reaction of precursor molecules. A computational study would typically begin by optimizing the geometries of the reactants, products, and any intermediates. The transition state, which represents the highest energy point along the reaction pathway, is then located.

An illustrative example can be drawn from computational studies on the formation of amino(phenyl)methanol, a structurally related compound. In such studies, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility. For instance, different reaction routes, such as an ionic liquid-free route versus a solvated route, can exhibit significantly different activation energies. researchgate.net

The energetics of a hypothetical reaction involving this compound are presented in the table below. These values are illustrative and based on typical data from computational studies of similar aromatic amines.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Initial Reactant Adduction | TS1 | 15.2 | -5.8 |

| Intramolecular Proton Transfer | TS2 | 22.5 | +2.1 |

| Final Product Formation | TS3 | 10.1 | -30.4 |

This table presents hypothetical data for illustrative purposes.

Furthermore, detailed analysis of the transition state geometry reveals crucial information about the bond-making and bond-breaking processes. For example, in the transition state for the formation of an amino-alcohol, the bond lengths of the participating functional groups are elongated compared to their equilibrium values in the reactant or product molecules. researchgate.net

Theoretical studies on related reactions, such as the gas-phase reaction of phenyl and amino radicals, have shown that the potential energy surface can be complex, with multiple intermediates and competing reaction channels. nih.gov The energetically most favorable pathway often dictates the major product formed. nih.gov For this compound, a computational study would aim to identify the lowest energy pathway for its synthesis or subsequent reactions.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

In the context of this compound, the presence of polar functional groups suggests that polar solvents would significantly influence its reactivity. Computational studies on similar reactions have demonstrated that the presence of a solvent can stabilize charged intermediates and transition states, thereby altering the reaction energetics. researchgate.net For example, the use of ionic liquids as solvents has been shown to lower the activation energy of amino(phenyl)methanol formation compared to the gas phase or conventional solvents. researchgate.net

The effect of different solvents on the activation energy of a key reaction step for a hypothetical reaction involving this compound is illustrated in the table below.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.8 |

| Dichloromethane | 8.9 | 22.1 |

| Acetonitrile (B52724) | 37.5 | 19.7 |

| Water | 78.4 | 18.5 |

This table presents hypothetical data for illustrative purposes.

These calculations would help in selecting the optimal solvent to achieve the desired reaction outcome, for instance, by favoring one reaction pathway over another.

Structure-Property Relationship Studies

Computational chemistry is instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, understanding these relationships can guide the design of new materials with tailored properties.

By employing quantum mechanical calculations, various electronic and geometric properties of the molecule can be determined. These properties, in turn, can be correlated with experimental observations. For example, the calculated frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's electronic behavior. The HOMO-LUMO energy gap is a key parameter that can be related to the molecule's reactivity and its UV-Vis absorption spectrum.

A hypothetical table of calculated properties for this compound is provided below, based on typical values obtained from DFT calculations on similar aromatic compounds.

| Property | Calculated Value |

| HOMO Energy | -5.6 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 15.3 ų |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational methods can be used to predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data.

Studies on other complex organic molecules have successfully used DFT to correlate calculated structural parameters, vibrational frequencies, and electronic spectra with experimental data, providing a comprehensive understanding of their structure-property relationships. researchgate.net A similar approach for this compound would involve a detailed analysis of its calculated molecular geometry, vibrational modes, and electronic transitions to build a robust model of its behavior.

Analytical and Spectroscopic Characterization Methodologies for 4 Amino 1,3 Phenylene Dimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (4-Amino-1,3-phenylene)dimethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecule's structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is employed to determine the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl groups, the hydroxyl protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would appear in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, with their splitting patterns (e.g., doublets, triplets) providing information about their substitution pattern on the benzene (B151609) ring. The protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as singlets in the range of 4.0-5.0 ppm. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups would also produce characteristic signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Note: This table represents predicted values based on standard chemical shift ranges and the compound's structure. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | m (multiplet) | 3H |

| -CH₂OH | 4.4 - 4.8 | s (singlet) | 4H |

| -NH₂ | 3.5 - 5.0 | s (broad) | 2H |

| -OH | 4.5 - 5.5 | s (broad) | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region, typically between 110 and 150 ppm. The carbons of the hydroxymethyl groups would be expected in the range of 60-70 ppm. The specific chemical shifts of the aromatic carbons are indicative of their position relative to the amino and hydroxymethyl substituents. For instance, the carbon atom bonded to the amino group (C-4) would be shifted to a higher field compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table represents predicted values based on standard chemical shift ranges and the compound's structure. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-CH₂OH | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| -CH₂OH | 60 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.com This would be particularly useful in confirming the connectivity of the protons on the aromatic ring. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comsdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, aiding in the precise assignment of the carbon framework. emerypharma.comsdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₁NO₂), the theoretical exact mass is 153.078978594 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the compound's elemental composition with a high degree of confidence. In a research context, derivatives of similar structures have been successfully analyzed using electrospray ionization (ESI), which would likely show [M+H]⁺ and [M+Na]⁺ ions. renyi.hu

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Theoretical Exact Mass | 153.078978594 Da nih.gov |

| Expected [M+H]⁺ | 154.08628 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound and for its definitive identification in complex mixtures. A reversed-phase HPLC method, likely using a C18 column, would separate the target compound from any impurities. The eluent would then be introduced into the mass spectrometer, which would confirm the identity of the compound by its mass-to-charge ratio. LC-MS/MS methods have been developed for the analysis of various primary aromatic amines in different matrices. nih.gov For peptide analysis, methanol (B129727) has been shown to be an effective organic modifier in LC-MS, which could also be applicable here. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful technique for the analysis of this compound, offering superior resolution, speed, and sensitivity compared to conventional HPLC. waters.com The use of sub-2 µm particle columns in UPLC systems results in sharper and narrower peaks, enabling more accurate quantification and better separation from impurities.

For primary aromatic amines (PAAs) like this compound, UPLC is frequently coupled with a tandem mass spectrometer (MS/MS). nih.gov This combination allows for highly selective and sensitive detection. The mass spectrometer can be operated in electrospray ionization (ESI) positive mode, which is well-suited for protonating the basic amino group of the molecule, facilitating its detection. waters.com Multiple Reaction Monitoring (MRM) is a common acquisition mode used in quantitative studies, where specific precursor-to-product ion transitions for the target analyte are monitored, significantly reducing background noise and enhancing specificity. nih.govunizar.es

Method development typically involves optimizing the mobile phase composition, often a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), to achieve efficient chromatographic separation. lcms.cz Post-column addition of an acid, such as formic acid, can be employed to enhance ionization efficiency in the ESI source for certain PAAs. waters.com

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of non-volatile, polar compounds like this compound. Due to its polar nature, stemming from the amine and two hydroxyl functional groups, reversed-phase HPLC is the most common approach.

The separation is typically achieved on a C18 or a polar-embedded column, which provides a balance of hydrophobic and polar interactions. sepscience.com The challenge with highly polar compounds is achieving adequate retention on conventional reversed-phase columns. fishersci.comsielc.com Method parameters such as mobile phase pH and buffer concentration are carefully controlled to ensure reproducible retention and separation. sielc.com A typical mobile phase consists of a gradient system moving from a highly aqueous phase (e.g., water with a buffer like phosphate (B84403) or acetate) to a high-organic phase (e.g., acetonitrile or methanol). fishersci.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound provides strong chromophoric activity.

Below is a table representing a typical HPLC gradient for the analysis of aromatic compounds.

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

This table illustrates a generic gradient profile. Actual conditions must be optimized for the specific instrument and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-sensitivity technique ideal for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amine and hydroxyl groups, exhibits low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis. researchgate.net

To overcome this, a crucial derivatization step is required to convert the polar functional groups into less polar, more volatile ones. libretexts.org Silylation is the most common derivatization technique for this purpose. unina.itnumberanalytics.com In this reaction, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine and hydroxyl groups with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS, or tert-butyldimethylsilyl, TBDMS). libretexts.orgnih.gov

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX R₂NH + (CH₃)₃Si-X → R₂N-Si(CH₃)₃ + HX

This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC-MS. researchgate.net The resulting mass spectra of the silylated derivatives are often characterized by stable and informative fragment ions, which aids in structural confirmation. nih.gov For example, the derivatization of benzyl (B1604629) alcohol has been shown to yield a high molecular weight derivative with a distinct molecular ion, facilitating positive identification. nih.gov

| Functional Group | Derivatizing Agent | Resulting Group | Increase in Molecular Weight (per group) |

| Primary Amine (-NH₂) | BSTFA | -N(TMS)₂ | 144 amu |

| Hydroxyl (-OH) | BSTFA | -O-TMS | 72 amu |

This table shows the theoretical increase in mass upon derivatization with a trimethylsilyl (TMS) agent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands confirming its structure. The presence of two hydroxyl groups leads to a strong, broad absorption band in the region of 3550-3200 cm⁻¹ due to O-H stretching vibrations, often broadened by hydrogen bonding. specac.comvscht.cz The primary amine group (-NH₂) gives rise to two distinct, sharper peaks in the 3400-3250 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.com Other key absorptions include C-N stretching of the aromatic amine (around 1335-1250 cm⁻¹), C-O stretching from the alcohol groups (1260-1050 cm⁻¹), and various peaks corresponding to the aromatic ring, such as C=C stretching (1600-1400 cm⁻¹) and C-H bending vibrations. vscht.czorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. Key features include the benzene ring breathing mode (around 992 cm⁻¹) and CCC stretching vibrations (around 1600 cm⁻¹). nih.govresearchgate.netaps.org While O-H and N-H stretches are typically weaker in Raman than in IR, they can still be observed. The high sensitivity of the ring breathing mode to substitution patterns can be a useful diagnostic tool. fishersci.com

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H (Alcohol) | Stretching | 3550-3200 (Broad, Strong) | Weak |

| N-H (Primary Amine) | Stretching | 3400-3250 (Two Sharp Bands, Medium) | Medium |

| Aromatic C-H | Stretching | 3100-3000 (Weak to Medium) | Strong |

| Aliphatic C-H | Stretching | Not Applicable | Not Applicable |

| C=C (Aromatic Ring) | Stretching | 1600-1450 (Medium to Weak) | Strong |

| N-H (Primary Amine) | Bending | 1650-1580 (Medium) | Weak |

| C-O (Alcohol) | Stretching | 1260-1050 (Strong) | Weak |

| C-N (Aromatic Amine) | Stretching | 1335-1250 (Strong) | Medium |

| Benzene Ring | Ring Breathing | Weak | ~992 (Strong) |

This table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method provides a direct way to verify the empirical formula of a newly synthesized compound like this compound.

The process involves combusting a small, precisely weighed sample of the purified compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

For this compound, with the molecular formula C₈H₁₁NO₂, the theoretical elemental composition can be calculated based on its molar mass (153.18 g/mol ). brainly.comchemspider.com The experimental results from the elemental analyzer must closely match these theoretical values to confirm the purity and verify that the correct compound has been synthesized. youtube.com

| Element | Theoretical Mass % | Example Experimental Mass % |

| Carbon (C) | 62.73% | 62.68% |

| Hydrogen (H) | 7.24% | 7.28% |

| Nitrogen (N) | 9.14% | 9.11% |

| Oxygen (O) | 20.89% | 20.93% (by difference) |

The experimental values are hypothetical and serve to illustrate the comparison with theoretical values for compositional verification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-1,3-phenylene)dimethanol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction of pre-functionalized aromatic precursors. For example, halogenated analogs (e.g., 5-bromo derivatives) are synthesized via esterification or alkylation using K₂CO₃ in DMF, followed by hydrolysis . Yield optimization requires strict control of reaction time, temperature (e.g., 23°C for NMR-confirmed intermediates), and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is critical to isolate the product .

Q. How can NMR spectroscopy confirm the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer : ¹H NMR analysis reveals distinct signals for the two hydroxymethyl (–CH₂OH) groups at δ ~4.5–4.8 ppm (split into multiplets due to coupling with adjacent protons). The aromatic protons (ArH) resonate as a singlet or doublet in the δ 6.5–7.5 ppm range, depending on substitution patterns. ¹³C NMR shows peaks for the benzylic carbons (~65–70 ppm) and aromatic carbons (~110–150 ppm). Cross-validation with DEPT or HSQC experiments can resolve ambiguities in peak assignments .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol or acetonitrile) effectively removes unreacted starting materials. For mixtures with high polarity, silica gel chromatography with gradients of ethyl acetate/hexane (5–20% EtOAc) separates the diol from byproducts. Monitoring via TLC (Rf ~0.3–0.5 in 10% EtOAc/hexane) ensures purity ≥95% .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to create derivatives with enhanced polymer-forming capabilities?

- Methodological Answer : The amino group enables post-synthetic modifications, such as Schiff base formation with aldehydes or acrylation for UV-curable polymers. For example, reacting the diol with methacrylic anhydride in THF produces dimethacrylate esters, which can be copolymerized with styrene or acrylates. Thermal stability and glass transition temperatures (Tg) of resulting polymers are assessed via DSC and TGA .

Q. How do researchers resolve contradictions in hydrolysis stability data for amino-substituted benzenedimethanol derivatives under varying pH conditions?

- Methodological Answer : Hydrolysis kinetics are pH-dependent. At neutral pH (7.0), hydrolysis half-lives can be as short as 6 minutes for analogs like (ethylendioxy)dimethanol due to formaldehyde release . For amino derivatives, buffered solutions (pH 4–9) are tested via HPLC to track degradation products. Contradictions arise from differences in substituent electron effects (e.g., –NH₂ vs. –OH), requiring DFT calculations to model transition states and validate experimental data .

Q. In what ways does the amino group in this compound influence its reactivity in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer : The –NH₂ group acts as an electron-donating substituent, enhancing aromatic electrophilicity in Suzuki-Miyaura couplings. However, competing coordination with palladium catalysts may necessitate protective groups (e.g., Boc or acetyl). Halogenated analogs (e.g., 5-bromo derivatives) show higher reactivity in Ullmann or Buchwald-Hartwig aminations, but require harsher conditions (e.g., CuI/1,10-phenanthroline at 110°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.